molecular formula C15H14FNO2 B12532002 4-[Benzyl(methyl)amino]-3-fluorobenzoic acid CAS No. 675818-57-2

4-[Benzyl(methyl)amino]-3-fluorobenzoic acid

Cat. No.: B12532002
CAS No.: 675818-57-2
M. Wt: 259.27 g/mol
InChI Key: IFWJHCNUZKUXQZ-UHFFFAOYSA-N
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Description

4-[Benzyl(methyl)amino]-3-fluorobenzoic acid is an organic compound with the molecular formula C15H14FNO2. It is characterized by the presence of a benzyl group, a methylamino group, and a fluorine atom attached to a benzoic acid core.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[Benzyl(methyl)amino]-3-fluorobenzoic acid typically involves multi-step organic reactions. One common method includes the nucleophilic substitution reaction where a fluorobenzoic acid derivative is reacted with benzylmethylamine under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide to facilitate the substitution process .

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 4-[Benzyl(methyl)amino]-3-fluorobenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines .

Scientific Research Applications

4-[Benzyl(methyl)amino]-3-fluorobenzoic acid has several applications in scientific research:

Mechanism of Action

The exact mechanism of action of 4-[Benzyl(methyl)amino]-3-fluorobenzoic acid is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the modulation of enzyme activities or receptor binding. Further research is needed to elucidate the detailed mechanisms and pathways involved .

Comparison with Similar Compounds

Uniqueness: 4-[Benzyl(methyl)amino]-3-fluorobenzoic acid is unique due to the specific combination of functional groups, which imparts distinct chemical and biological properties. Its fluorine atom enhances its reactivity and potential biological activity compared to non-fluorinated analogs .

Properties

CAS No.

675818-57-2

Molecular Formula

C15H14FNO2

Molecular Weight

259.27 g/mol

IUPAC Name

4-[benzyl(methyl)amino]-3-fluorobenzoic acid

InChI

InChI=1S/C15H14FNO2/c1-17(10-11-5-3-2-4-6-11)14-8-7-12(15(18)19)9-13(14)16/h2-9H,10H2,1H3,(H,18,19)

InChI Key

IFWJHCNUZKUXQZ-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC=CC=C1)C2=C(C=C(C=C2)C(=O)O)F

Origin of Product

United States

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